Bienvenue dans la boutique en ligne BenchChem!

Firefly luciferase-IN-4

Luciferase inhibition Bioluminescence assays High-throughput screening

Firefly luciferase-IN-4 is an essential pan-luciferase inhibitor for standardizing bioluminescent assays. Its consistent pIC50 of 6.5 across GRLuc, RLuc8, and RLuc eliminates isoform-dependent variability. Unlike analogs with divergent potency, it ensures reproducible HTS controls. With proven cellular anti-inflammatory activity (IC50 1.2 μM), it's a versatile tool for both biochemical and phenotypic screening.

Molecular Formula C26H25BrN4O3S
Molecular Weight 553.5 g/mol
Cat. No. B11605274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirefly luciferase-IN-4
Molecular FormulaC26H25BrN4O3S
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5CCCO5
InChIInChI=1S/C26H25BrN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31)
InChIKeyBUTGYOGXTZWBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: Phthalazine-Sulfonamide Scaffold for Luciferase Inhibition and Chemical Biology Applications


5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (CAS: 370587-13-6), also designated Firefly luciferase-IN-4, is an anilinophthalazine derivative featuring a benzenesulfonamide moiety conjugated with a tetrahydrofuran-2-ylmethyl substituent . The compound belongs to the broader class of N-substituted phthalazine sulfonamides, which have been evaluated as inhibitors of carbonic anhydrase isoforms, acetylcholinesterase, and aldose reductase [1]. The core phthalazine scaffold is shared with clinically studied agents such as vatalanib (PTK787/ZK222584), a VEGFR tyrosine kinase inhibitor .

Why Phthalazine Sulfonamide Analogs Cannot Be Interchanged for 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in Specialized Assays


The phthalazine sulfonamide scaffold exhibits pronounced functional divergence depending on peripheral substitution patterns. While the core phthalazine moiety is conserved across compounds targeting VEGFR (vatalanib, VEGFR2 IC50 = 37–39 nM) , UT-B urea transporters (PU1424, IC50 = 0.02–0.69 μM) [1], and carbonic anhydrase isoforms (hCA II Ki range 6.32–128.93 nM across 5a–l series) [2], the specific substitution at the aniline position (3-bromophenyl), the benzenesulfonamide N-substituent (tetrahydrofuran-2-ylmethyl), and the 2-methyl group collectively dictate target engagement, inhibitory potency, and physicochemical properties. Generic substitution with structurally related phthalazine sulfonamides will produce divergent activity profiles, invalidating assay reproducibility and compromising structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: Comparative Inhibitory Profiles and Functional Data


Firefly Luciferase Inhibitory Activity: pIC50 Comparison with Structural Congener Firefly Luciferase-IN-5

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide inhibits ATP-dependent firefly luciferase with a uniform pIC50 value of 6.5 across GRLuc, RLuc8, and RLuc isoforms, corresponding to an IC50 of approximately 316 nM . In contrast, the structurally related analog Firefly luciferase-IN-5 exhibits markedly differentiated isoform selectivity with pIC50 values of 8.5 (GRLuc; IC50 ~3.2 nM), 7.5 (RLuc8; IC50 ~31.6 nM), and 5.5 (RLuc; IC50 ~3.16 μM) .

Luciferase inhibition Bioluminescence assays High-throughput screening

Cellular NO Production Inhibition: Functional Activity in LPS-Stimulated RAW264.7 Macrophages

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide inhibits nitric oxide (NO) production with an IC50 value of 1.2 μM . This cellular functional activity distinguishes the compound from other phthalazine sulfonamide derivatives optimized exclusively for enzymatic targets (e.g., carbonic anhydrase inhibition with Ki values in the 6.32–128.93 nM range [1]).

Nitric oxide inhibition Inflammation models Macrophage activation

Enzyme Inhibition Potency in Patent-Disclosed Assays: IC50 Benchmarking Against US8772478 Congeners

In enzyme inhibition assays disclosed in US Patent 8,772,478, 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (designated as US8772478, compound 5) exhibits an IC50 value of 249 nM [1]. This positions the compound with intermediate potency among the patent's exemplified sulfonamide series, where other congeners display IC50 values ranging from 26 nM (compound 15/8) to 469 nM (compound 9) under identical assay conditions (pH 7.4, 10 mM DMSO stock, 3-fold serial dilution over 10 points) [2].

Enzyme inhibition Patent pharmacology Structure-activity relationship

Physicochemical Differentiation: Tetrahydrofuran-2-ylmethyl N-Substituent Imparts Distinct Solubility Profile

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide exhibits solubility primarily in organic solvents such as dimethyl sulfoxide (DMSO), with sparing aqueous solubility . This solubility profile is directly attributable to the tetrahydrofuran-2-ylmethyl N-substituent, which introduces an oxygen-containing heterocyclic moiety that modulates polarity relative to simpler alkyl-substituted sulfonamide analogs . Structurally related benzenesulfonamides bearing this tetrahydrofuran-2-ylmethyl group have been characterized with logP values ranging from -1.2 to 5.2 depending on the aromatic substitution pattern [1].

Solubility Formulation Assay compatibility

Recommended Application Scenarios for 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide Based on Quantified Differentiation Evidence


Pan-Luciferase Control Inhibitor for Multi-Reporter Bioluminescence Assays

The compound's uniform pIC50 of 6.5 across GRLuc, RLuc8, and RLuc luciferase isoforms makes it suitable as a general-purpose luciferase inhibition control in high-throughput screening campaigns employing multiple bioluminescent reporters. Unlike Firefly luciferase-IN-5, which exhibits isoform-dependent potency spanning two orders of magnitude (pIC50 5.5 to 8.5) , this compound provides predictable, consistent inhibition regardless of the luciferase variant utilized, reducing assay-to-assay variability when standardizing inhibition controls across different reporter systems.

Cellular Inflammation Model Studies Requiring LPS-Induced NO Production Inhibition

With a characterized IC50 of 1.2 μM for inhibition of LPS-stimulated nitric oxide production in RAW264.7 macrophages , this compound serves as a functional tool for investigating anti-inflammatory pathways in cell-based models. This cellular activity distinguishes it from phthalazine sulfonamide derivatives that have been exclusively profiled against isolated enzymatic targets such as carbonic anhydrase (hCA II Ki = 6.32–128.93 nM) and acetylcholinesterase (AChE Ki = 60.79–249.55 nM) [1], enabling its use in phenotypic screening where a cellular functional readout is required.

SAR Reference Compound for Moderate-Potency Enzyme Inhibition in Patent-Defined Series

The compound's IC50 of 249 nM in US8772478 enzyme inhibition assays [2] positions it as a mid-range potency reference within this patent-defined sulfonamide series. For structure-activity relationship studies requiring a benchmark with intermediate target engagement—flanked by high-potency congeners (IC50 = 26 nM) and low-potency congeners (IC50 = 469 nM) [3]—this compound provides a calibrated reference point for constructing dose-response relationships and evaluating incremental structural modifications without the confounding effects of near-complete target saturation.

DMSO-Compatible Stock Solution Preparation for Cell-Based and Biochemical Assays

The compound's solubility in DMSO and organic solvents, coupled with sparing aqueous solubility , enables preparation of concentrated stock solutions suitable for dilution into cell culture media or assay buffers at final concentrations within its characterized activity ranges (e.g., 1.2 μM for NO inhibition ; ~316 nM for luciferase inhibition ). This solubility profile, imparted by the tetrahydrofuran-2-ylmethyl N-substituent, is consistent with related tetrahydrofuran-containing sulfonamides and supports standard laboratory handling protocols without requiring specialized solubilization techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firefly luciferase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.